molecular formula C8H16ClN3O B1393278 2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1244059-96-8

2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1393278
M. Wt: 205.68 g/mol
InChI Key: SRBWVDKPYWDGQU-UHFFFAOYSA-N
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Description

The compound “2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position with a tert-butyl group and at the 3-position with an ethan-1-amine group. The compound is in the form of a hydrochloride salt, which generally increases its water solubility .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring. The presence of the nitrogen and oxygen in the ring, along with the amine group, would likely result in the compound having polar characteristics .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is generally stable but can participate in reactions under certain conditions. The amine group can act as a nucleophile and participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the oxadiazole ring and the amine group could confer polarity to the molecule, affecting its solubility in different solvents. The compound is in the form of a hydrochloride salt, which generally increases its water solubility .

Scientific Research Applications

Synthesis and Characterization

Synthesis of 1,2,4-Oxadiazole Analogs : Research has focused on the synthesis and characterization of bioactive analogs containing a 1,2,4-oxadiazole ring, inspired by the biological activity of natural products like quisqualic acid. Notably, the synthesized compounds have been evaluated for their antitumor activity against a panel of cell lines, with some showing potent effects (Maftei et al., 2013).

Antitumor Activity

Antitumor Properties of 1,2,4-Oxadiazole Derivatives : Various derivatives of 1,2,4-oxadiazoles have been synthesized and their crystal structures determined. These compounds have demonstrated significant antitumor activity, with IC50 values indicating their potency in inhibiting tumor cell growth in vitro. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Hu et al., 2010; 叶姣 et al., 2015).

Enzymatic Activity and Biological Evaluation

Investigation of Enzymatic Activities : The enzymatic C-Demethylation of specific dipeptidyl peptidase-4 inhibitors has been explored, revealing insights into the metabolic pathways and the stability of these compounds in hepatic microsomal systems. These studies are crucial for understanding the drug metabolism and designing compounds with improved pharmacological profiles (Yoo et al., 2008).

Structural Studies and Material Properties

Characterization and X-ray Diffraction Studies : Detailed structural analyses have been conducted on various 1,2,4-oxadiazole derivatives. These studies not only confirm the molecular structures but also provide insights into the intermolecular interactions and overall molecular architecture of these compounds. Such information is vital for understanding the material properties and potential applications in various fields (Sanjeevarayappa et al., 2015; Huang Wei, 2007).

Antibacterial and Antioxidant Activity

Evaluation of Antibacterial and Antioxidant Effects : Novel oxadiazole derivatives have been synthesized and assessed for their antibacterial and antioxidant properties. These studies are crucial for discovering new agents that can combat microbial infections and oxidative stress-related diseases (K. Prasad, 2021; R. M. Shakir et al., 2014).

Safety And Hazards

Without specific safety data for this compound, general safety precautions for handling chemical substances should be followed. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

Oxadiazole derivatives are an area of active research due to their potential biological activities. Future research could explore the biological activity of this specific compound, including potential antimicrobial, anticancer, or anti-inflammatory effects .

properties

IUPAC Name

2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-8(2,3)7-10-6(4-5-9)11-12-7;/h4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBWVDKPYWDGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

CAS RN

1244059-96-8
Record name 2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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